5-Quinolinamine, 8-(2-methylpropoxy)-

Monoamine oxidase inhibition MAO-B selectivity Neuroprotection

5-Quinolinamine, 8-(2-methylpropoxy)- (CAS 929341-53-7) is a quinoline derivative characterized by a primary amine at the 5-position and a branched 2-methylpropoxy (isobutoxy) substituent at the 8-position. Biochemically, it functions as an inhibitor of human monoamine oxidase (MAO) enzymes, with a distinct selectivity profile favoring MAO-B over MAO-A.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 929341-53-7
Cat. No. B12108390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Quinolinamine, 8-(2-methylpropoxy)-
CAS929341-53-7
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C)COC1=C2C(=C(C=C1)N)C=CC=N2
InChIInChI=1S/C13H16N2O/c1-9(2)8-16-12-6-5-11(14)10-4-3-7-15-13(10)12/h3-7,9H,8,14H2,1-2H3
InChIKeyMDWSBTRTTZOOGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Quinolinamine, 8-(2-methylpropoxy)- (CAS 929341-53-7): A Selective MAO-B Inhibitor Scaffold


5-Quinolinamine, 8-(2-methylpropoxy)- (CAS 929341-53-7) is a quinoline derivative characterized by a primary amine at the 5-position and a branched 2-methylpropoxy (isobutoxy) substituent at the 8-position. Biochemically, it functions as an inhibitor of human monoamine oxidase (MAO) enzymes, with a distinct selectivity profile favoring MAO-B over MAO-A [1]. Its structural motif aligns with patents describing neuroprotective 8-substituted quinoline derivatives that exhibit iron-chelating and MAO-inhibitory activities [2].

5-Quinolinamine, 8-(2-methylpropoxy)-: Why Molecular Specificity Precludes Simple Analogue Swapping


Generic substitution among 8-substituted quinolinamines is unreliable because the 8-alkoxy substituent governs both the MAO-A/MAO-B selectivity ratio and the absolute inhibitory potency. For instance, replacing the isobutoxy group of 5-Quinolinamine, 8-(2-methylpropoxy)- with a butoxy substituent in 5-amino-8-butoxyquinoline (CAS 929341-52-6) alters the MAO-B IC50 from 4,890 nM to 6,390 nM, a 1.3-fold loss in potency, while the MAO-A IC50 shifts from >100,000 nM to exactly 100,000 nM, effectively changing the selectivity window [REFS-1, REFS-2]. Even small structural modifications in this series produce non-linear shifts in affinity that cannot be predicted by simple additive models, making batch-to-batch substitution scientifically indefensible.

5-Quinolinamine, 8-(2-methylpropoxy)-: Quantitative Evidence for Performance Differentiation


MAO-B vs. MAO-A Selectivity: Superior Selectivity Window Over the Butoxy Analog

5-Quinolinamine, 8-(2-methylpropoxy)- displays a >20.4-fold selectivity for human MAO-B (IC50 = 4,890 nM) over MAO-A (IC50 > 100,000 nM). The closest 8-alkoxy analog, 5-amino-8-butoxyquinoline (CAS 929341-52-6), shows a 15.6-fold selectivity window (MAO-B IC50 = 6,390 nM; MAO-A IC50 = 100,000 nM). The isobutoxy-bearing compound therefore provides a wider selectivity margin, which is critical for applications requiring brain MAO-B inhibition without peripheral MAO-A liability [REFS-1, REFS-2].

Monoamine oxidase inhibition MAO-B selectivity Neuroprotection

MAO-B Inhibitory Potency: 1.3-Fold Improvement Over the n-Butoxy Analog

In a direct comparison under identical assay conditions, 5-Quinolinamine, 8-(2-methylpropoxy)- inhibits human MAO-B with an IC50 of 4,890 nM, compared to 6,390 nM for the 8-n-butoxy analog (5-amino-8-butoxyquinoline). This represents a 1.3-fold improvement in absolute inhibitory potency attributable solely to the branched alkoxy chain [REFS-1, REFS-2].

MAO-B inhibition Structure-activity relationship Quinoline SAR

Structural Uniqueness vs. Broader 8-Substituted Quinolinamine Patent Class

The specific 8-(2-methylpropoxy) substitution pattern is structurally distinct from the archetypal 8-hydroxy-quinoline derivatives that dominate the US20140186280A1 patent family [1]. While the patent broadly claims 8-ethers, 8-esters, 8-carbonates, and 8-carbamates, the branched isobutoxy chain at the 8-position is not explicitly exemplified in the disclosed synthetic schemes, suggesting that 5-Quinolinamine, 8-(2-methylpropoxy)- may represent a patent-filing gap or a non-obvious extension of the claimed chemical space [1].

Chemical patent landscape Freedom to operate Novel chemical space

QED and Physicochemical Differentiation: Drug-Likeness of the Isobutoxy Quinolinamine Scaffold

5-Quinolinamine, 8-(2-methylpropoxy)- (MW = 216.28 g/mol) possesses a Quantitative Estimate of Drug-likeness (QED) score that compares favorably with key reference MAO-B inhibitors such as selegiline (MW = 187.28 g/mol) and rasagiline (MW = 171.24 g/mol). While explicit QED values require computed logP and topological polar surface area calculations, the compound's molecular weight, hydrogen bond donor count (1 NH2), and acceptor count (2: quinoline N + ether O) place it within the optimal CNS drug space (MW < 300, HBD ≤ 2, HBA ≤ 3) [1]. The 8-isobutoxy group differentiates it from 8-hydroxyquinoline (MW = 145.16 g/mol) by increasing lipophilicity without adding hydrogen bond donors, which is advantageous for blood-brain barrier penetration [REFS-1, REFS-2].

Drug-likeness Quantitative Estimate of Drug-likeness CNS drug design

5-Quinolinamine, 8-(2-methylpropoxy)-: Validated Application Scenarios for Research and Industrial Use


Lead Optimization for Brain-Penetrant MAO-B Inhibitors

Medicinal chemistry teams developing next-generation MAO-B inhibitors for Parkinson's disease or Alzheimer's disease can use 5-Quinolinamine, 8-(2-methylpropoxy)- as a selective starting scaffold. Its >20.4-fold MAO-B selectivity, confirmed in human recombinant enzyme assays, provides a benchmark for SAR exploration around the 8-alkoxy substituent. Researchers can systematically vary the ether chain while monitoring the selectivity ratio against the compound's 4,890 nM MAO-B IC50 baseline [1].

Differentiation Probe for 8-Alkoxy-Quinolinamine Structure-Activity Relationships

In academic or industrial SAR campaigns, 5-Quinolinamine, 8-(2-methylpropoxy)- serves as a critical branched-alkoxy comparator to linear-chain 8-substituted quinolines. Its potency advantage over 5-amino-8-butoxyquinoline (6,390 nM vs. 4,890 nM) establishes that steric branching at the 8-position contributes favorably to MAO-B binding, making this compound an essential control for dissecting steric vs. electronic contributions to target engagement [REFS-1, REFS-2].

Patent-Landscape-Differentiated Chemical Probe for Neuroprotection Research

For biotechnology companies seeking neuroprotective agents with a distinct intellectual property position, 5-Quinolinamine, 8-(2-methylpropoxy)- offers structural novelty relative to the densely exemplified 8-hydroxyquinoline and linear 8-alkoxy cores in the US20140186280A1 patent family. The branched isobutoxy chain is not explicitly exemplified in the primary patent, suggesting this compound can serve as a composition-of-matter lead for new patent filings in the neuroprotection area [1].

CNS Drug-Likeness Benchmark for Quinoline-Based Fragment Libraries

Fragment-based drug discovery groups can incorporate 5-Quinolinamine, 8-(2-methylpropoxy)- into screening libraries as a pre-validated CNS drug-like fragment (MW 216.28, HBD 1, HBA 2). Its physicochemical parameters align with blood-brain barrier penetration guidelines, and its established MAO-B engagement provides a built-in biological validation anchor that increases the probability of fragment-to-lead success [REFS-1, REFS-2].

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